molecular formula C14H9F3N4O B5144643 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}

1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}

Cat. No. B5144643
M. Wt: 306.24 g/mol
InChI Key: WVEQWVOAKZWPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have a wide range of applications in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} is not fully understood. However, it is known to act as an inhibitor of various enzymes such as histone deacetylases and protein tyrosine phosphatases. It has also been found to interact with various proteins and regulate gene expression.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and protein tyrosine phosphatases. It has also been found to interact with various proteins and regulate gene expression. In addition, it has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied and has a wide range of applications in the field of biochemistry and physiology. However, it also has some limitations. It can be expensive to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}. Some of the most promising areas of research include the study of its potential use as an anti-inflammatory and anti-tumor agent. It may also be useful for the study of enzyme inhibition and protein-protein interactions. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} can be synthesized using a variety of methods. One of the most common methods is the reaction of 1H-indole-2,3-dione with 5-(trifluoromethyl)-2-pyridinylhydrazine. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent such as chloroform or dichloromethane. The product is then purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of biochemistry and physiology. Some of the most common applications include the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression.

properties

IUPAC Name

3-[[5-(trifluoromethyl)pyridin-2-yl]diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)8-5-6-11(18-7-8)20-21-12-9-3-1-2-4-10(9)19-13(12)22/h1-7,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQWVOAKZWPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one

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